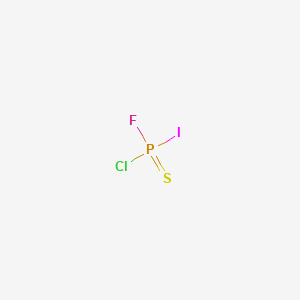
Phosphorothioic chloride fluoride iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic chloride fluoride iodide is an inorganic compound that contains phosphorus, sulfur, chlorine, fluorine, and iodine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorothioic chloride fluoride iodide can be synthesized through the reaction of phosphorus triiodide with sulfur in carbon disulfide at low temperatures (10–15°C) in the dark for several days . Another method involves the reaction of lithium iodide with thiophosphoryl bromide, which can lead to the formation of mixed thiophosphoryl halides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its specialized nature. the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorothioic chloride fluoride iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halide exchange reactions can occur with other halides under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction may yield phosphine and other phosphorus-containing compounds.
Substitution: Substitution reactions can produce various mixed halides depending on the reagents used.
Aplicaciones Científicas De Investigación
Phosphorothioic chloride fluoride iodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds and as a precursor for the preparation of complex molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways involving phosphorus and sulfur.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of phosphorothioic chloride fluoride iodide involves its interaction with molecular targets through its phosphorus and halide components. The compound can participate in various chemical reactions, altering the structure and function of target molecules. The pathways involved include halide exchange and redox reactions, which can lead to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
- Thiophosphoryl fluoride
- Thiophosphoryl chloride
- Phosphorothioic chloride difluoride
Comparison: Phosphorothioic chloride fluoride iodide is unique due to the presence of multiple halides (chlorine, fluorine, and iodine) in its structure. This diversity allows it to participate in a wider range of chemical reactions compared to similar compounds that contain fewer halides. Additionally, the combination of these halides can lead to unique reactivity and stability profiles, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
167277-92-1 |
|---|---|
Fórmula molecular |
ClFIPS |
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
chloro-fluoro-iodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/ClFIPS/c1-4(2,3)5 |
Clave InChI |
KZNQBNWUUIMSCW-UHFFFAOYSA-N |
SMILES canónico |
FP(=S)(Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


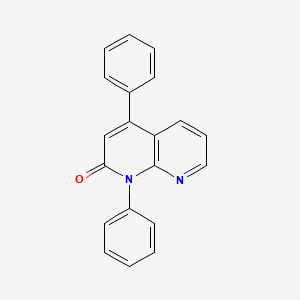
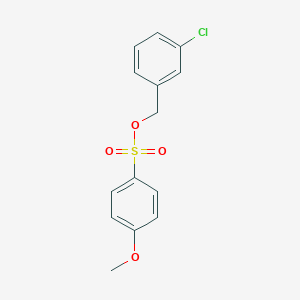
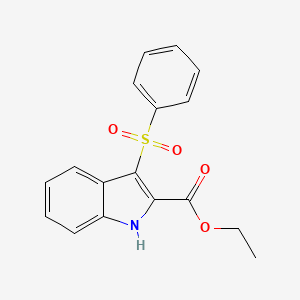
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)

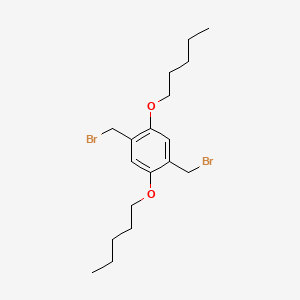
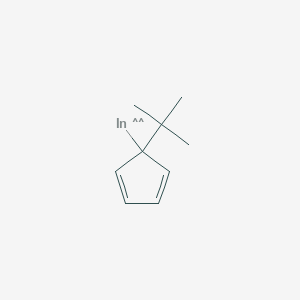
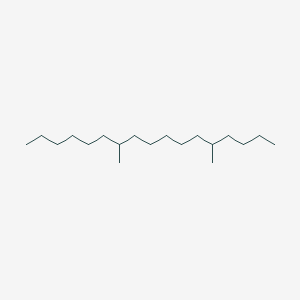
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
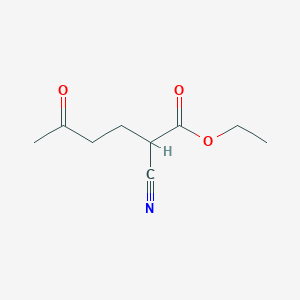
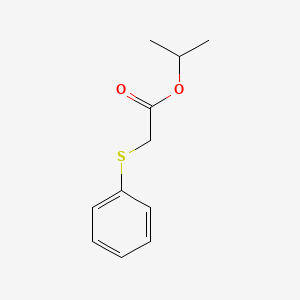
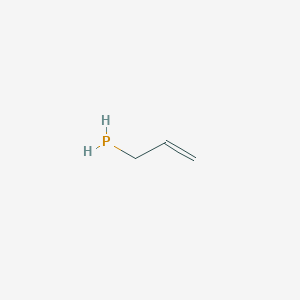
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
